Bis(1H,1H,2H,2H-perfluorohexyl) carbonate
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Overview
Description
Bis(1H,1H,2H,2H-perfluorohexyl) carbonate: is a fluorinated organic compound with the molecular formula C_14H_6F_26O_3. It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. This compound is often used in various industrial and scientific applications due to its distinctive characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(1H,1H,2H,2H-perfluorohexyl) carbonate typically involves the reaction of perfluorohexyl alcohol with phosgene or its derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2C6F13CH2OH+COCl2→C6F13CH2OCOOCH2C6F13+2HCl
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Bis(1H,1H,2H,2H-perfluorohexyl) carbonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous bases to yield perfluorohexyl alcohol and carbon dioxide.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: Perfluorohexyl alcohol and carbon dioxide.
Substitution: Various substituted perfluorohexyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Bis(1H,1H,2H,2H-perfluorohexyl) carbonate is used as a building block in the synthesis of fluorinated polymers and surfactants. Its unique properties make it valuable in the development of materials with high thermal and chemical stability.
Biology and Medicine: In biological research, this compound is used to modify surfaces and create biocompatible coatings. Its resistance to protein adsorption and cell adhesion makes it suitable for medical devices and implants.
Industry: In industrial applications, this compound is used as a lubricant and in the formulation of specialty coatings. Its ability to repel water and oils makes it ideal for protective coatings in harsh environments.
Mechanism of Action
The mechanism of action of Bis(1H,1H,2H,2H-perfluorohexyl) carbonate involves its interaction with various molecular targets. In surface modification applications, the compound forms a stable, hydrophobic layer that resists chemical and biological degradation. The perfluorinated chains provide a barrier that prevents the penetration of water, oils, and other contaminants.
Comparison with Similar Compounds
- Bis(1H,1H,2H,2H-perfluorooctyl) carbonate
- Bis(1H,1H,2H,2H-perfluorodecyl) carbonate
Comparison: Bis(1H,1H,2H,2H-perfluorohexyl) carbonate is unique due to its specific chain length, which provides a balance between hydrophobicity and flexibility. Compared to its longer-chain analogs, it offers better solubility and processability while maintaining excellent thermal and chemical stability.
Properties
CAS No. |
1132677-78-1 |
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Molecular Formula |
C13H8F18O3 |
Molecular Weight |
554.17 g/mol |
IUPAC Name |
bis(3,3,4,4,5,5,6,6,6-nonafluorohexyl) carbonate |
InChI |
InChI=1S/C13H8F18O3/c14-6(15,8(18,19)10(22,23)12(26,27)28)1-3-33-5(32)34-4-2-7(16,17)9(20,21)11(24,25)13(29,30)31/h1-4H2 |
InChI Key |
UBGPASCOGXQXLD-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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